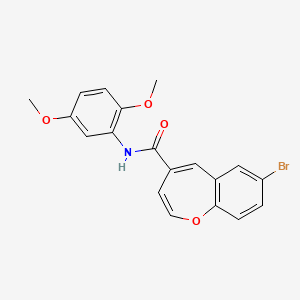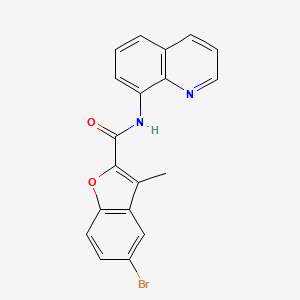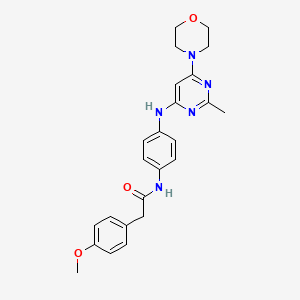![molecular formula C22H22BrN5O B11330225 2-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11330225.png)
2-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a pyrimidine ring, and a pyrrolidine ring, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. Solvents such as THF and dimethylformamide (DMF) are often used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
2-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets. The pyrimidine and pyrrolidine rings allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: A similar compound with a bromine atom and a pyrimidine ring, but with a piperidine ring instead of a pyrrolidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Another compound with a pyrimidine ring and similar structural features.
Uniqueness
2-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.
属性
分子式 |
C22H22BrN5O |
|---|---|
分子量 |
452.3 g/mol |
IUPAC 名称 |
2-bromo-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H22BrN5O/c1-15-24-20(14-21(25-15)28-12-4-5-13-28)26-16-8-10-17(11-9-16)27-22(29)18-6-2-3-7-19(18)23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,27,29)(H,24,25,26) |
InChI 键 |
MHXPKPMFEGBFFZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide](/img/structure/B11330155.png)

![4-{2-[8,9-Dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}-2-ethoxyphenyl ethyl ether](/img/structure/B11330161.png)

![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11330172.png)
![5-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11330178.png)
![3-chloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11330180.png)
![N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11330181.png)
![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11330188.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11330197.png)
![N-tert-butyl-2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}acetamide](/img/structure/B11330211.png)
![N-(4-chlorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11330244.png)

